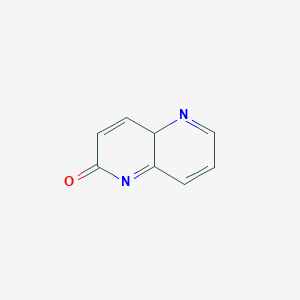
4aH-1,5-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4aH-1,5-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused ring system with nitrogen atoms at positions 1 and 5, making it an interesting scaffold for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,5-naphthyridin-2-one can be achieved through several methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the condensation reaction of appropriate precursors at elevated temperatures, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4aH-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4aH-1,5-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4aH-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,8-naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-naphthyridine: Similar structure but with nitrogen atoms at positions 1 and 6.
Fused naphthyridines: Compounds with additional fused rings, exhibiting different chemical and biological properties
Uniqueness
4aH-1,5-naphthyridin-2-one is unique due to its specific nitrogen atom arrangement, which influences its reactivity and interaction with biological targets. This distinct structure makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4aH-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-6H |
Clave InChI |
OPMIRLASIYXUPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=CC2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


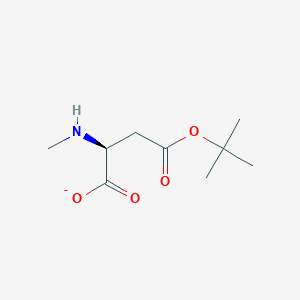

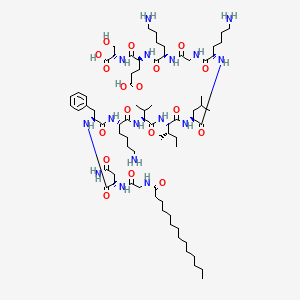
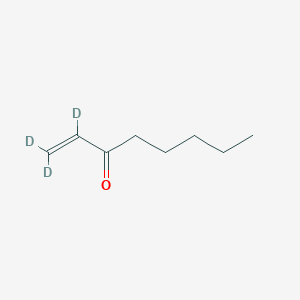
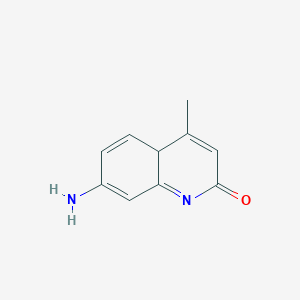

![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)

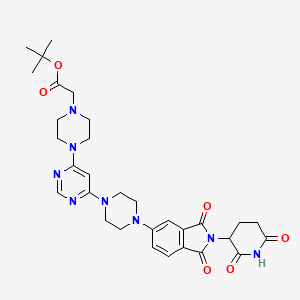

![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)


